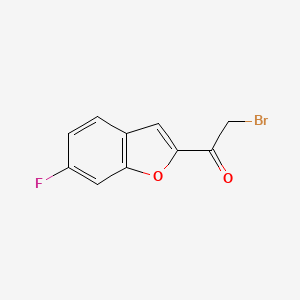![molecular formula C7H7BN2O2 B15364771 Pyrazolo[1,5-a]pyridin-6-ylboronic acid](/img/structure/B15364771.png)
Pyrazolo[1,5-a]pyridin-6-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[1,5-a]pyridin-6-ylboronic acid is a boronic acid derivative featuring a pyrazolo[1,5-a]pyridine core. This compound is of interest in various fields of chemistry due to its unique structural and chemical properties. It is a versatile intermediate used in the synthesis of various pharmaceuticals, agrochemicals, and organic materials.
Synthetic Routes and Reaction Conditions:
Boronic Acid Formation: The synthesis of this compound typically involves the reaction of pyrazolo[1,5-a]pyridine with a boronic acid derivative under suitable conditions.
Cross-Coupling Reactions: Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed to introduce the boronic acid group to the pyrazolo[1,5-a]pyridine core.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production of this compound involves optimizing reaction conditions to achieve high yields and purity. This often includes the use of catalysts and controlled reaction environments.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: Substitution reactions are common, where the boronic acid group can be replaced with other nucleophiles.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction Reagents: Reducing agents such as sodium borohydride are often used.
Substitution Reagents: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Reduced forms of the boronic acid group.
Substitution Products: Substituted pyrazolo[1,5-a]pyridine derivatives.
Scientific Research Applications
Pyrazolo[1,5-a]pyridin-6-ylboronic acid is widely used in scientific research due to its versatile chemical properties:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of biological systems and as a tool in bioconjugation techniques.
Medicine: It is explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which pyrazolo[1,5-a]pyridin-6-ylboronic acid exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, influencing their activity.
Pathways: It may modulate signaling pathways involved in cellular processes, leading to its biological effects.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidines
Pyrazole Derivatives
Boronic Acid Derivatives
This comprehensive overview provides a detailed understanding of pyrazolo[1,5-a]pyridin-6-ylboronic acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H7BN2O2 |
|---|---|
Molecular Weight |
161.96 g/mol |
IUPAC Name |
pyrazolo[1,5-a]pyridin-6-ylboronic acid |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)6-1-2-7-3-4-9-10(7)5-6/h1-5,11-12H |
InChI Key |
QEHBKTCEMAWMTO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN2C(=CC=N2)C=C1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


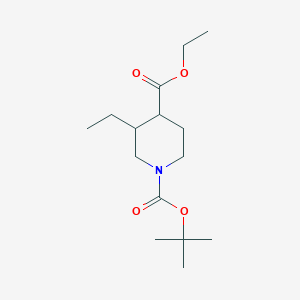
![8-(Prop-2-ynyloxy)-1,4-dioxaspiro[4.5]decane](/img/structure/B15364690.png)

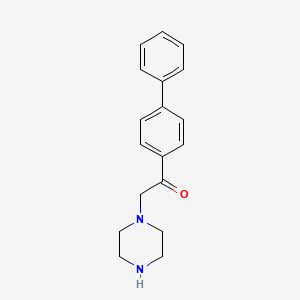
![4-Chloro-3-[[5-(3-chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B15364702.png)
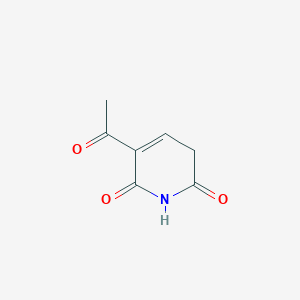
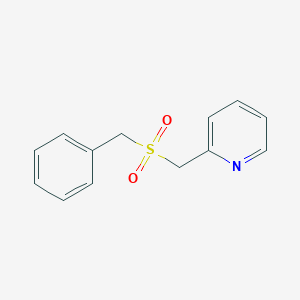
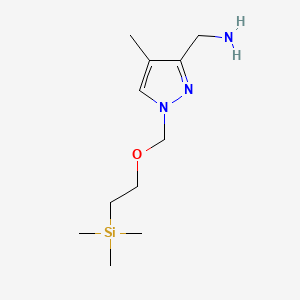
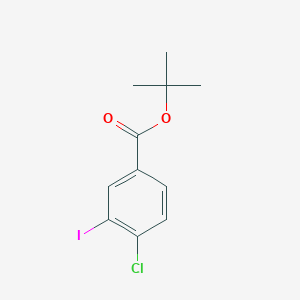

![8-Amino-6-(2-furyl)imidazo[1,2-a]pyrazine](/img/structure/B15364748.png)


